Ethyl 4-nitrophenylglyoxylate

CAS No.: 70091-75-7

Cat. No.: VC3714330

Molecular Formula: C10H9NO5

Molecular Weight: 223.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70091-75-7 |

|---|---|

| Molecular Formula | C10H9NO5 |

| Molecular Weight | 223.18 g/mol |

| IUPAC Name | ethyl 2-(4-nitrophenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 |

| Standard InChI Key | ZFCXKZCKJZFZGR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Ethyl 4-nitrophenylglyoxylate represents an important class of functionalized α-ketoesters with significant utility in organic synthesis. The compound combines several reactive functional groups within a relatively simple structure, creating a versatile building block for further chemical transformations.

Molecular Composition and Identifiers

The chemical identity of ethyl 4-nitrophenylglyoxylate is established through various molecular parameters and standardized identifiers that allow for its unambiguous recognition in chemical databases and literature.

Table 1: Chemical Identity Parameters of Ethyl 4-nitrophenylglyoxylate

| Parameter | Value |

|---|---|

| IUPAC Name | Ethyl 2-(4-nitrophenyl)-2-oxoacetate |

| Common Names | Ethyl 4-nitrobenzoylformate, 4-Nitrophenylglyoxylic acid ethyl ester |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.18 g/mol |

| CAS Registry Number | 70091-75-7 |

| MDL Number | MFCD00051841 |

| InChI | InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 |

| InChIKey | ZFCXKZCKJZFZGR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)N+[O-] |

The compound features several key identifiers that establish its chemical identity across various databases and nomenclature systems . The diversity of synonyms reflects its relevance across different chemical disciplines and applications.

Structural Features

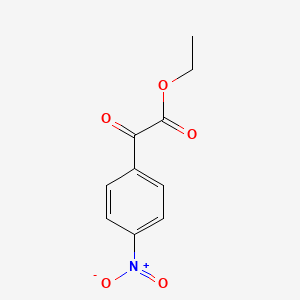

The molecular structure of ethyl 4-nitrophenylglyoxylate exhibits several distinctive functional groups that contribute to its chemical reactivity and applications. The compound consists of a para-nitrophenyl ring attached to a glyoxylate (α-ketoester) moiety, specifically an ethyl ester of α-ketoacetic acid.

Key structural elements include:

-

A para-substituted nitrobenzene ring

-

A highly electrophilic α-ketoester group

-

An ethyl ester functionality

This particular arrangement of functional groups creates a molecule with multiple reactive sites, making it valuable for diverse synthetic applications. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic addition reactions . The presence of these functional groups in proximity creates unique reactivity patterns that synthetic chemists can exploit for targeted transformations.

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 4-nitrophenylglyoxylate is essential for its proper handling, storage, and application in synthetic procedures. These properties provide insights into its behavior under various conditions and inform its practical use in laboratory and industrial settings.

Physical Properties

Ethyl 4-nitrophenylglyoxylate exists as a crystalline solid at room temperature, with characteristic color and defined thermal properties that are important for its identification and processing.

Table 2: Physical Properties of Ethyl 4-nitrophenylglyoxylate

The physical properties of ethyl 4-nitrophenylglyoxylate reflect its molecular structure and intermolecular interactions. The relatively low melting point indicates moderate intermolecular forces typical of organic compounds with similar molecular weight. The LogP value of approximately 1.86 suggests moderate lipophilicity, which has implications for its solubility profile and potential biological interactions . These physical characteristics are important considerations for purification processes, storage conditions, and reaction design when working with this compound.

Chemical Reactivity

The chemical reactivity of ethyl 4-nitrophenylglyoxylate is primarily dictated by its functional groups, particularly the α-ketoester moiety and the para-nitro substituent on the phenyl ring. These structural features create several reactive sites within the molecule.

The compound exhibits several key reactivity patterns:

-

The α-ketoester group is highly electrophilic, making it susceptible to nucleophilic addition reactions

-

The ester functionality can undergo typical ester transformations including hydrolysis, transesterification, and aminolysis

-

The nitro group can be reduced to generate amino derivatives, opening pathways to additional functionality

These reactive characteristics make ethyl 4-nitrophenylglyoxylate particularly valuable as a synthetic intermediate, allowing for selective modifications at different sites depending on the reaction conditions and reagents employed. The molecule's versatility in chemical transformations underlies its utility in the synthesis of more complex target compounds, particularly those with pharmaceutical relevance .

Synthesis Methods

Multiple synthetic routes to ethyl 4-nitrophenylglyoxylate have been developed, reflecting its importance as a chemical intermediate. These methods vary in complexity, efficiency, and stereochemical control, providing options for different synthetic requirements.

Conventional Synthesis

The conventional synthesis of ethyl 4-nitrophenylglyoxylate involves a multi-step process starting from readily available precursors. One established method utilizes the reaction between allyl chloride and nitroethane, followed by a hydrolysis step to yield the target compound.

This synthetic approach employs potassium hydroxide as a catalyst and proceeds via a nucleophilic substitution mechanism. The method typically provides ethyl 4-nitrophenylglyoxylate in approximately 60% yield, making it a practically viable route for laboratory-scale preparation . The reaction sequence represents a balance between synthetic accessibility, reagent cost, and product yield that has made it a standard approach for accessing this compound.

Additional synthetic methodologies have been reported in the chemical literature, including approaches documented in the Journal of Organic Chemistry and Chemical Communications, highlighting ongoing interest in optimizing the preparation of this valuable intermediate .

Stereoselective Synthesis

For applications requiring stereochemical control, stereoselective synthetic methods for ethyl 4-nitrophenylglyoxylate have been developed. One notable approach involves the reaction of allyl bromide with nitroethane using copper(I) bromide as a catalyst.

This method enables the preparation of R-(+)-ethyl 4-nitrophenylglyoxylate with good stereoselectivity, providing access to enantiomerically enriched material that may be critical for certain applications, particularly in pharmaceutical synthesis . The development of stereoselective routes to ethyl 4-nitrophenylglyoxylate reflects the compound's importance in contexts where stereochemistry impacts functional properties or biological activity of the ultimate synthetic targets.

The availability of both racemic and stereoselective synthetic methods provides flexibility in the preparation of ethyl 4-nitrophenylglyoxylate according to specific application requirements and downstream synthetic considerations.

Applications and Utility

Ethyl 4-nitrophenylglyoxylate serves as a valuable building block in synthetic organic chemistry, with applications spanning pharmaceutical development, chemical research, and material science. Its unique structural features enable diverse transformations leading to compounds of significant practical interest.

Pharmaceutical Synthesis

Ethyl 4-nitrophenylglyoxylate plays an important role as a precursor in the synthesis of several classes of pharmaceutically relevant compounds. The reactive α-ketoester functionality combined with the para-nitrophenyl moiety provides a versatile scaffold for constructing more complex molecular architectures.

Specific pharmaceutical applications include the synthesis of:

-

Fluoroquinolone antibiotics - important broad-spectrum antimicrobial agents

-

Chloroquine and related antimalarial compounds

-

Phenothiazine derivatives - used as antipsychotics and tranquilizers

These applications highlight the compound's value in medicinal chemistry, where it serves as an intermediate in the preparation of biologically active molecules with clinical significance. The functional groups present in ethyl 4-nitrophenylglyoxylate allow for strategic modifications that can be leveraged to introduce structural features essential for pharmaceutical activity.

Research Applications

Beyond its role in pharmaceutical synthesis, ethyl 4-nitrophenylglyoxylate functions as a useful model compound in organic chemistry research. Its well-defined reactivity patterns make it suitable for studying various reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships.

The compound's utility extends to:

-

Method development in organic synthesis

-

Studies of carbonyl addition chemistry

-

Investigations of nitro group transformations

-

Development of new catalytic systems

These research applications contribute to the advancement of synthetic organic chemistry and provide insights that may lead to new reactions, improved synthetic routes, or novel compounds with potentially valuable properties.

| Supplier | Catalog/Product Number | Package Size | Purity | Price (USD, 2025) |

|---|---|---|---|---|

| Thermo Scientific | L07579.03 | 1 g | ≥98.0% | $64.65 |

| eNovation Chemicals | - | 25 g | 97% | $1980.00 |

| CP Lab Safety | ALA-E358657-100mg | 100 mg | ≥97% | - |

The price points reflect the specialized nature of this compound and its position as a fine chemical rather than a bulk commodity . Larger quantities typically offer economies of scale, though the compound remains relatively expensive compared to simpler organic building blocks, which is consistent with its status as a specialized synthetic intermediate.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the structural features and purity of ethyl 4-nitrophenylglyoxylate. Various spectroscopic techniques can be employed to characterize this compound and verify its identity.

Identification Methods

The identification of ethyl 4-nitrophenylglyoxylate typically involves spectroscopic methods that provide characteristic structural information. Fourier-transform infrared spectroscopy (FTIR) is commonly used for compound identification, as noted in the specification sheet from commercial suppliers .

Key spectroscopic features likely include:

-

FTIR: Characteristic absorption bands for C=O stretching (both ketone and ester), C-O stretching, aromatic C=C stretching, and NO2 symmetric and asymmetric stretching

-

NMR spectroscopy: Distinctive proton and carbon signal patterns reflecting the compound's structure

-

Mass spectrometry: Characteristic fragmentation pattern including loss of ethoxy and nitro groups

These spectroscopic properties serve as fingerprints for confirming the identity and purity of ethyl 4-nitrophenylglyoxylate in both research and quality control contexts. Commercial suppliers typically employ these methods to ensure the identity and quality of their products before distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume